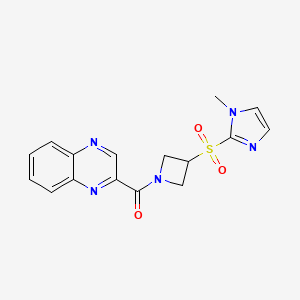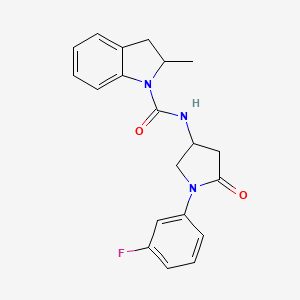
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a pyrrolidinone ring, and an indoline carboxamide moiety, making it a subject of study for its chemical reactivity and biological activity.
Mecanismo De Acción
Target of action
Many compounds in the indole class, which this compound islong to, are known to interact with various receptors in the body, including dopamine and serotonin receptors . These receptors play crucial roles in mood regulation, reward, and various other neurological functions.
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, if it targets dopamine receptors, it might increase the availability of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling .
Biochemical pathways
Indole derivatives are often involved in various biochemical pathways. For instance, they might influence the synthesis or degradation of neurotransmitters, or they might be metabolized by specific enzymes in the liver .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Many factors can influence these processes, including the compound’s chemical structure, its solubility in water and fat, and the presence of specific transport proteins or metabolic enzymes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it enhances dopaminergic signaling, it might lead to increased arousal, motivation, or pleasure .
Action environment
Environmental factors can greatly influence a compound’s action, efficacy, and stability. For instance, the pH of the stomach can affect how much of an orally administered drug is absorbed into the bloodstream. Similarly, the presence of certain foods or other drugs can influence how a compound is metabolized .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. Reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the phenyl ring.
Coupling with Indoline Carboxamide: The final step involves coupling the pyrrolidinone intermediate with 2-methylindoline-1-carboxamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(3-fluorophenyl)ethyl)propan-2-amine
- N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine
Uniqueness
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and lipophilicity, while the pyrrolidinone and indoline carboxamide moieties contribute to its potential therapeutic effects.
Propiedades
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-13-9-14-5-2-3-8-18(14)24(13)20(26)22-16-11-19(25)23(12-16)17-7-4-6-15(21)10-17/h2-8,10,13,16H,9,11-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDICGCIBIYQTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2975282.png)
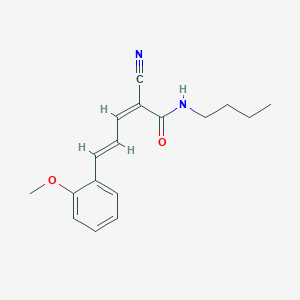
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/new.no-structure.jpg)
![tert-butyl N-{[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate](/img/structure/B2975288.png)
![N-[1-(3-fluorobenzoyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2975289.png)
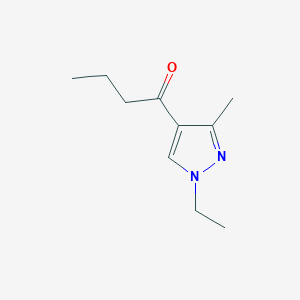
![2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE](/img/structure/B2975291.png)
![(Z)-methyl 2-(6-methyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975292.png)
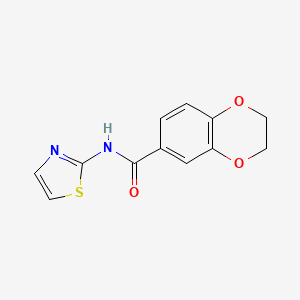
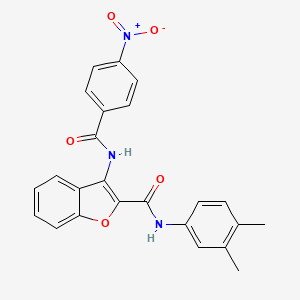

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2975298.png)
![N-(butan-2-yl)-N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2975301.png)
